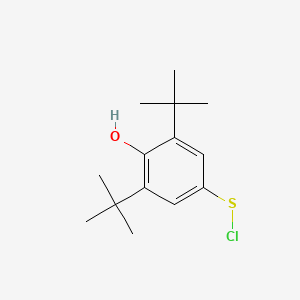
2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol is an organic compound characterized by the presence of two tert-butyl groups at the 2 and 6 positions, a chlorosulfanyl group at the 4 position, and a hydroxyl group attached to a benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol typically involves the following steps:
Alkylation of Phenol: The initial step involves the Friedel-Crafts alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide to introduce the tert-butyl groups at the 2 and 6 positions.
Chlorosulfanylation: The next step involves the introduction of the chlorosulfanyl group at the 4 position. This can be achieved by reacting the intermediate compound with a chlorosulfonylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The chlorosulfanyl group can be reduced to form thiophenol derivatives.
Substitution: The chlorosulfanyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiophenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Used as a stabilizer in fuels, lubricants, and other hydrocarbon-based products to prevent oxidation and degradation.
Mechanism of Action
The antioxidant properties of 2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol are primarily due to its ability to donate hydrogen atoms from the hydroxyl group, thereby neutralizing free radicals. The tert-butyl groups provide steric hindrance, protecting the phenolic hydroxyl group from rapid oxidation. The chlorosulfanyl group further enhances its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Lacks the chlorosulfanyl group but shares similar antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene): Contains a methyl group instead of a chlorosulfanyl group and is widely used as an antioxidant in food and cosmetics.
2,4,6-Tri-tert-butylphenol: Contains an additional tert-butyl group, providing even greater steric hindrance and stability.
Uniqueness
2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol is unique due to the presence of the chlorosulfanyl group, which imparts distinct chemical reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring enhanced antioxidant properties and stability under harsh conditions.
Properties
CAS No. |
93110-24-8 |
|---|---|
Molecular Formula |
C14H21ClOS |
Molecular Weight |
272.8 g/mol |
IUPAC Name |
(3,5-ditert-butyl-4-hydroxyphenyl) thiohypochlorite |
InChI |
InChI=1S/C14H21ClOS/c1-13(2,3)10-7-9(17-15)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 |
InChI Key |
GTSPYGMUMUCQBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile](/img/structure/B14365274.png)

![Propanedioic acid, [(acetyloxy)imino]-, diethyl ester](/img/structure/B14365282.png)


![7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B14365309.png)
![2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide](/img/structure/B14365320.png)
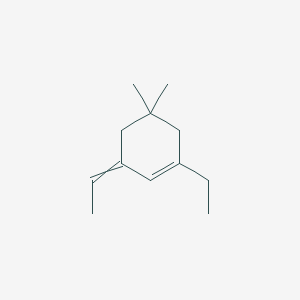

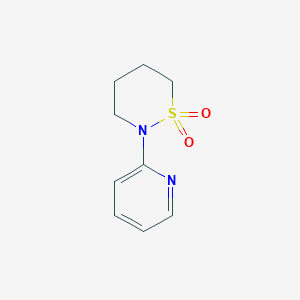
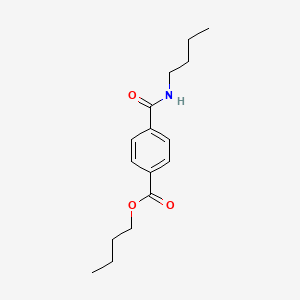
![3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one](/img/structure/B14365359.png)
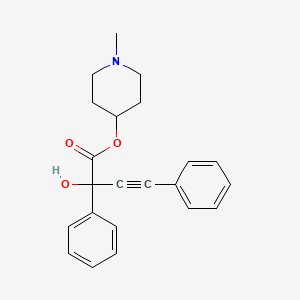
![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)
